4-Chlorophenyl mesityl sulfone
Description
Significance of Organosulfones in Advanced Chemical Research
Organosulfone compounds, characterized by a sulfonyl group flanked by two organic residues, are of substantial interest in various fields of chemical science. innovareacademics.in Their structural motif is a cornerstone in the development of a wide array of chemically and biologically important molecules. innovareacademics.in The sulfone group imparts specific properties to molecules, such as chemical stability and the ability to act as a key structural element in synthetic intermediates. innovareacademics.inchemimpex.com
In medicinal chemistry, a discipline that merges chemistry and pharmacy for the design and development of pharmaceutical drugs, the sulfone functional group is a recurring feature in numerous therapeutic agents. wikipedia.org Compounds containing the sulfone moiety have been investigated for a range of biological activities, including anti-inflammatory and analgesic properties. innovareacademics.innih.gov The versatility of the sulfone group also extends to materials science, where these compounds are utilized in the creation of specialized polymers and coatings, enhancing thermal and mechanical properties. chemimpex.com The broad applicability of organosulfones underscores their importance as a versatile building block in modern chemical research. sioc-journal.cn
Contextualization of Aryl Mesityl Sulfones within Modern Synthetic Chemistry
Aryl mesityl sulfones represent a specific subclass of organosulfones that have garnered attention in synthetic chemistry. The synthesis of aryl sulfones, in general, can be achieved through several methods, including the oxidation of corresponding sulfides and the reaction of sulfonyl chlorides with aromatic compounds. researchgate.net For instance, the Friedel-Crafts sulfonylation of arenes using arenesulfonyl chlorides is a common approach. researchgate.net
The synthesis of 4-Chlorophenyl mesityl sulfone, specifically, can be approached through various synthetic strategies. One potential route involves the reaction between a derivative of chlorobenzene (B131634) and a mesitylene (B46885) sulfonyl compound. The development of efficient synthetic methods for aryl sulfones is an active area of research, with a focus on creating more sustainable and atom-economical processes. mdpi.com This includes the use of copper-catalyzed reactions to form C-S bonds, which are crucial for the assembly of aryl sulfone frameworks. rsc.org The strategic placement of the chloro and mesityl groups on the sulfone core provides a unique electronic and steric environment, making it a valuable target for synthetic exploration and application.
Overview of Current Research Trajectories for this compound and Related Architectures
Current research involving this compound and related aryl sulfone structures is multifaceted. A significant area of investigation is their application as building blocks in the synthesis of more complex molecules. The presence of the chlorine atom offers a site for further functionalization through various cross-coupling reactions, allowing for the diversification of the molecular scaffold.
Furthermore, the broader class of aryl sulfones is being explored for its potential in the development of new bioactive compounds. sbmu.ac.ir Researchers are designing and synthesizing novel aryl sulfone derivatives to probe their interactions with biological targets. nih.gov The unique combination of functional groups in molecules like this compound can lead to distinct chemical reactivity and biological activity. The ongoing exploration of such compounds continues to expand the toolkit of synthetic chemists and may lead to the discovery of new materials and therapeutic agents.
Below is a data table summarizing the key properties of this compound:
| Property | Value | Reference |
| CAS Number | 22944-35-0 | sigmaaldrich.com |
| Molecular Formula | C15H15ClO2S | sigmaaldrich.com |
| Molecular Weight | 294.803 g/mol | sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
22944-35-0 |
|---|---|
Molecular Formula |
C15H15ClO2S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15ClO2S/c1-10-8-11(2)15(12(3)9-10)19(17,18)14-6-4-13(16)5-7-14/h4-9H,1-3H3 |
InChI Key |
YIFXGYRAAXGFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Preparative Strategies
Direct Synthesis Routes to 4-Chlorophenyl Mesityl Sulfone
The direct synthesis of this compound is predominantly achieved through methods that either form the sulfone functional group from a lower oxidation state of sulfur or construct the aryl-sulfur bonds to assemble the molecule.
Oxidative Approaches for Sulfone Formation
The oxidation of the corresponding sulfide (B99878), 4-chlorophenyl mesityl sulfide, is a fundamental and widely employed strategy for accessing the target sulfone. thieme-connect.com This transformation is a cornerstone of organosulfur chemistry, with modern research focusing on developing highly efficient, selective, and environmentally benign catalytic systems. The primary challenge lies in achieving complete oxidation to the sulfone without stopping at the intermediate sulfoxide (B87167) stage. nih.govmdpi.com
The use of catalysts is crucial for activating oxidants and facilitating the selective conversion of sulfides to sulfones. frontiersin.org Transition metal-based catalysts have been extensively studied for this purpose, utilizing environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). frontiersin.orguj.edu.pl
Transition Metal-Mediated Oxidation: A variety of transition metals, including manganese, vanadium, and titanium, have been incorporated into catalytic systems for sulfide oxidation. uj.edu.plmdpi.com These methods often involve the metal center activating an oxidant, such as H₂O₂, to generate a highly reactive oxygen-transfer species. For instance, manganese complexes have been shown to be effective catalysts for selective sulfoxidation. mdpi.com Similarly, vanadium pentoxide (V₂O₅) has been used to catalyze the oxidation of sulfides to sulfones with H₂O₂ in ionic liquid media, allowing for easy separation and reuse of the catalyst. researchgate.net
Perovskite Oxide Catalysis: A significant advancement in this field is the application of perovskite oxides as highly stable and active heterogeneous catalysts. Perovskite oxides, with the general formula ABO₃, offer tunable structural and electronic properties. mdpi.comsci-hub.ru Researchers have developed a ruthenium-based perovskite, Barium ruthenate (BaRuO₃), which demonstrates exceptional catalytic activity for the selective oxidation of sulfides using molecular oxygen as the sole oxidant, even at mild temperatures (as low as 313 K). powersystemsdesign.com This catalyst is notable for not requiring any additives, which prevents the formation of toxic by-products. powersystemsdesign.com The unique face-sharing octahedral structure of BaRuO₃ is believed to contribute to its high performance, which includes a 99% yield in the desulfurization of dibenzothiophene (B1670422) to its corresponding sulfone. powersystemsdesign.com The catalyst is also recyclable, maintaining performance for at least three cycles. powersystemsdesign.com
| Substrate | Product | Yield | Reaction Temperature | Key Advantage |
|---|---|---|---|---|
| Dibenzothiophene | Dibenzothiophene sulfone | 99% | 313 K | Additive-free, Mild Conditions |
Employing molecular oxygen from the air as the terminal oxidant represents a green and sustainable approach to sulfone synthesis. researchgate.netsemanticscholar.org These aerobic oxidation methods typically require a catalytic system to activate the relatively unreactive O₂. nih.gov Strategies include photosensitized processes and the use of metal-free catalytic systems. In photosensitized reactions, a sensitizer (B1316253) absorbs light and transfers energy to molecular oxygen, generating highly reactive singlet oxygen which then oxidizes the sulfide. nih.govresearchgate.net
Metal-free aerobic oxidation systems have also been developed. For example, a practical method for the switchable synthesis of sulfoxides or sulfones involves controlling the reaction temperature with O₂/air as the terminal oxidant and oxygen source. researchgate.net This approach offers a simplified system with broad substrate scope and is suitable for large-scale production. researchgate.net
Achieving high selectivity for the sulfone product over the sulfoxide is a critical aspect of these synthetic routes. Selectivity can often be controlled by tuning reaction parameters such as temperature, reaction time, and the stoichiometry of the oxidant. frontiersin.orgnih.gov For instance, tungstate-functionalized ionic liquids have been used as catalysts where sulfoxides are produced at room temperature, while elevating the temperature to 50°C selectively yields sulfones. frontiersin.orgnih.gov
Another effective technique involves the in-situ generation of a powerful oxidant in an organic solvent to circumvent issues of substrate solubility and side reactions common in aqueous systems. A method using sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents generates chlorine dioxide (ClO₂) in situ. mdpi.com This system has been shown to convert a wide range of aryl, benzyl (B1604629), and alkyl sulfides into their corresponding sulfones with high yields and selectivity, demonstrating near-quantitative conversion of diphenyl sulfide to diphenyl sulfone. mdpi.com
Carbon-Sulfur Bond Formation Reactions
An alternative to the oxidation of sulfides is the direct construction of the diaryl sulfone framework through the formation of carbon-sulfur bonds. This approach builds the C-S(O₂)-C core using coupling reactions, offering a different strategic pathway to the target molecule. thieme-connect.com
Metal-catalyzed cross-coupling reactions are powerful tools for C-S bond formation. Traditional methods like the Friedel-Crafts sulfonylation and modern variants involving nickel and palladium catalysis are central to this strategy.
Friedel-Crafts Sulfonylation: This classic electrophilic aromatic substitution reaction is a direct method for synthesizing diaryl sulfones. nih.gov In the context of this compound, this would typically involve the reaction of mesitylene (B46885) with 4-chlorobenzenesulfonyl chloride, or chlorobenzene (B131634) with mesitylenesulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). smolecule.comscispace.com To address the environmental drawbacks of traditional catalysts, solid acids such as Fe³⁺-montmorillonite and zeolite beta have been employed as reusable, eco-friendly alternatives, demonstrating high activity and selectivity. scispace.comrsc.org
| Catalyst System | Reactants | Key Feature |
|---|---|---|
| Aluminum chloride (AlCl₃) | Arene + Arenesulfonyl chloride | Traditional, high activity |
| Fe³⁺-montmorillonite | Arene + Arenesulfonyl chloride | Reusable solid acid catalyst |
| Zeolite Beta | Arene + Arenesulfonyl chloride | Shape-selective solid acid |
Aryl Halide Coupling: Modern cross-coupling methods provide versatile routes to diaryl sulfones. Copper-catalyzed systems, for example, can couple aryl halides with aryl sulfonic acid salts to form sulfones in good to excellent yields. nanomaterchem.com Palladium catalysis offers pathways such as three-component convergent synthesis using an aryl halide, an organometallic reagent, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). smolecule.com
Ni-Organophotocatalysis: Representing the cutting edge of synthetic methodology, dual catalytic systems that combine nickel catalysis with photoredox catalysis enable novel transformations. acs.orgnih.gov Ni-organophotocatalysis has been successfully applied to the three-component synthesis of β-chiral sulfones from simple starting materials like alkenes, sulfinates, and alkenyl halides. acs.orgnih.govnih.gov This strategy involves a visible-light-absorbing photocatalyst that initiates a radical process, which then couples with a nickel-catalyzed cycle to form the final product with high stereocontrol. nih.govresearchgate.net While direct synthesis of this compound using this specific method has not been detailed, the principles of Ni-organophotocatalysis offer a powerful platform for the construction of complex sulfones from varied and readily available building blocks, showcasing the potential for future synthetic applications in this area. acs.org
Radical-Mediated Sulfonylation Protocols
The generation and application of sulfonyl radicals have emerged as a powerful strategy for the formation of C-S bonds. These protocols often operate under mild conditions and exhibit broad functional group tolerance. One innovative approach involves the conversion of pharmaceutically relevant sulfonamides into pivotal sulfonyl radical intermediates through a metal-free photocatalytic process. acs.org This late-stage functionalization allows for the coupling of complex sulfonamides with a variety of alkene fragments. acs.org
Mechanistically, these reactions can proceed via energy-transfer catalysis (EnT). acs.org The sulfonyl radical, once generated, can be trapped by various radical acceptors. For instance, the addition of sulfonyl radicals to non-activated alkenes has been demonstrated, significantly expanding the versatility of this methodology. acs.org Furthermore, the sulfonyl radical can be intercepted to form a sulfinate salt, which serves as a versatile intermediate that can be subsequently alkylated to furnish the desired sulfone product. acs.org While highly effective for many substrates, sterically hindered starting materials, such as those containing a mesityl group, have been noted to sometimes result in reduced reaction yields. acs.org
| Radical Precursor | Generation Method | Radical Acceptor | Key Features | Reference |
|---|---|---|---|---|
| Sulfonamides (as N-sulfonylimines) | Metal-free photocatalysis (Energy Transfer) | Activated and non-activated alkenes | Enables late-stage functionalization of complex molecules. | acs.org |
| Sulfonyl hydrazides | Electrochemical oxidation | Aryl boronic acids | Avoids the use of metal catalysts and chemical oxidants. | baranlab.org |
| Aryl diazonium salts | Visible light photocatalysis | DABCO·(SO₂)₂ and an alkene | Three-component radical cascade reaction. | organic-chemistry.org |
Multi-Component and One-Pot Synthetic Sequences (e.g., DABSO-based methods)
This methodology typically begins with the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to DABSO. organic-chemistry.orgnih.gov This step generates a metal sulfinate intermediate in situ. nih.gov Without isolation, this nucleophilic sulfinate is then trapped by a wide range of carbon-based electrophiles. nih.govorganic-chemistry.org This versatile approach allows for the synthesis of a broad spectrum of sulfones by varying both the organometallic precursor and the electrophile. The reactions are often facilitated by microwave heating, which can significantly reduce reaction times. organic-chemistry.org
The scope of this one-pot synthesis is extensive, accommodating various organometallic reagents (alkyl, aryl, heteroaryl) and electrophiles, including:
Alkyl, allyl, and benzyl halides organic-chemistry.org
Epoxides (yielding β-hydroxy sulfones) nih.govorganic-chemistry.org
(Hetero)aryliodonium salts (for unsymmetrical diaryl sulfones) nih.govorganic-chemistry.org
This strategy effectively circumvents the challenges associated with handling toxic SO₂ gas and the limited availability of sulfinate salts. nih.gov
| Organometallic Reagent | Electrophile | Conditions | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| n-BuLi | Benzyl bromide | DMF, MW, 120°C, 3h | Alkyl aryl sulfone | Up to 86% | organic-chemistry.org |
| PhMgBr | Ethyl bromoacetate | DMF, MW, 120°C, 3h | β-Keto sulfone | Moderate to Excellent | organic-chemistry.org |
| Aryl Grignard | Cyclohexene oxide | - | β-Hydroxy sulfone | Good | nih.gov |
| Alkyl Grignard | Di(4-chlorophenyl)iodonium triflate | - | Unsymmetrical alkyl aryl sulfone | Good | nih.govsemanticscholar.org |
Synthetic Pathways for Structurally Related Aryl Mesityl Sulfones
Routes via Sulfonyl Chlorides and Methylation
The Friedel-Crafts sulfonylation is a classical and direct method for forming aryl sulfones. smolecule.com This reaction involves the electrophilic aromatic substitution of an arene with a sulfonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). smolecule.com For the synthesis of a generic aryl mesityl sulfone, this would involve reacting mesitylene with an appropriate arylsulfonyl chloride.
Modern variations have expanded upon this foundation, utilizing palladium-catalyzed cross-coupling reactions. A notable example is the coupling of arylboronic acids with arylsulfonyl chlorides, which provides a mild and efficient route to unsymmetrical diaryl sulfones. organic-chemistry.org This approach offers greater functional group tolerance compared to the often harsh conditions of traditional Friedel-Crafts reactions. organic-chemistry.org Another strategy involves the magnesium-mediated coupling of sulfonyl chlorides with aliphatic or aromatic halides. rsc.org
| Method | Coupling Partners | Catalyst/Reagent | Key Advantage | Reference |
|---|---|---|---|---|
| Friedel-Crafts Sulfonylation | Arene + Arylsulfonyl chloride | Lewis Acid (e.g., AlCl₃) | Direct C-H functionalization. | smolecule.com |
| Palladium-Catalyzed Coupling | Arylboronic acid + Arylsulfonyl chloride | Palladium catalyst | Mild conditions, good functional group tolerance. | organic-chemistry.org |
| Magnesium-Mediated Coupling | Aryl halide + Arylsulfonyl chloride | Magnesium metal | Accessible route for various sulfones. | rsc.org |
Arylsulfinate Precursor Strategies
Arylsulfinates are highly valuable precursors for sulfone synthesis due to their nucleophilic nature. nih.gov These intermediates can be generated through various routes, including the reaction of aryl nucleophiles (like Grignard or organolithium reagents) with sulfur dioxide or its surrogates, such as DABSO. nih.gov
Once formed, arylsulfinates can participate in a range of coupling reactions. A common method is the reaction of sodium arylsulfinates with electrophiles like alkyl halides. organic-chemistry.org More advanced protocols include metal-catalyzed cross-coupling reactions. For example, copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts provides a mild and efficient pathway to diaryl and alkylaryl sulfones under ambient conditions. organic-chemistry.org This Suzuki-type sulfonylation has been extensively developed, using various sulfonylating agents derived from sulfinates to react with aryl boron compounds. chemrevlett.com Electrochemical methods have also been developed for the sulfonylation of organoboronic acids with sodium arylsulfinate salts, offering a catalyst- and additive-free synthesis at room temperature. organic-chemistry.org
Green Chemistry Principles in Sulfone Synthesis Development
The development of synthetic methodologies for sulfones has increasingly incorporated the principles of green chemistry to address the shortcomings of traditional methods. Classical approaches often suffer from drawbacks such as the use of harsh reaction conditions, stoichiometric amounts of catalysts, the generation of hazardous waste, and low regioselectivity. nih.gov
In response, several greener strategies have been reported:
Benign Oxidants: The oxidation of sulfides to sulfones is a fundamental transformation. Green approaches replace harsh oxidants with more environmentally friendly options like urea-hydrogen peroxide, which can enable metal-free, clean oxidation processes. organic-chemistry.org
Electrochemical Synthesis: Electroorganic synthesis offers a powerful and sustainable alternative by using electricity to drive reactions, minimizing the need for chemical reagents. An electrochemical approach has been used to synthesize sulfone derivatives in aqueous buffer solutions under mild conditions, representing a significantly greener pathway. nih.gov
Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force (e.g., ball milling) to induce reactions, are gaining prominence. A one-pot, solvent-free synthesis of sulfonamides from disulfides has been demonstrated, highlighting the potential of mechanochemistry to create complex molecules while drastically reducing solvent waste. rsc.org
Catalyst-Free Reactions: Some modern methods eliminate the need for metal catalysts entirely. An efficient synthesis of vinyl sulfones from commercially available sulfinic acid sodium salts and dibromides proceeds in the absence of any catalyst, making the process more economical and environmentally friendly. organic-chemistry.org
| Principle | Traditional Method | Green Alternative | Advantage of Green Method | Reference |
|---|---|---|---|---|
| Reagent Choice | Harsh oxidants (e.g., peracids) | Urea-hydrogen peroxide | Reduced toxicity and waste. | organic-chemistry.org |
| Energy/Reaction Conditions | High temperatures, harsh Lewis acids | Electrochemical synthesis at room temperature | Lower energy consumption, milder conditions. | nih.gov |
| Solvent Use | Use of volatile organic solvents | Solvent-free mechanochemistry | Eliminates solvent waste and associated hazards. | rsc.org |
| Catalysis | Stoichiometric Lewis acids or heavy metals | Catalyst-free protocols or recyclable catalysts | Reduces cost, waste, and metal contamination. | organic-chemistry.org |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Pathways for Sulfone Formation and Transformation
The synthesis of diaryl sulfones can be achieved through various mechanistic routes, often dictated by the chosen reagents and reaction conditions. Modern synthetic strategies frequently employ catalytic systems that proceed via pathways involving radical intermediates, electron transfer events, and well-defined catalytic cycles.
Radical-mediated reactions have become a cornerstone for forming C–S bonds under mild conditions. The generation of sulfonyl radicals is a key step in many of these transformations.
Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for initiating radical processes. thieme-connect.com In a typical scenario, a photosensitizer, upon excitation by light, can engage in a single-electron transfer (SET) with a suitable sulfonyl precursor. For instance, arylsulfonyl chlorides or sulfinic acids can be converted into the corresponding sulfonyl radicals. chemrevlett.com These highly reactive sulfonyl radicals can then add to an aromatic partner to form the desired sulfone. Some methodologies involve the generation of an aryl radical which then couples with a sulfur dioxide source. chemrevlett.com
Radical Chain Mechanisms: Certain reactions proceed via a radical chain mechanism. The reduction of specific sulfones, such as α-keto or allylic sulfones, using tin hydrides involves the addition of a tin-centered radical to the substrate. wikipedia.org This is followed by the elimination of a sulfinyl radical, which then abstracts a hydrogen atom from the tin hydride to propagate the radical chain. wikipedia.org
Radical Anion Fragmentation: In some reductive cross-coupling reactions, a proposed mechanism involves an initial single-electron reduction of a sulfone to generate a radical anion. chemrxiv.org This radical anion can subsequently fragment, leading to the formation of a sulfinate and an alkyl or aryl radical, which then participates in the cross-coupling. chemrxiv.org Intramolecular reactions involving carbon-centered radicals can also promote the cleavage of the sulfone group through homolytic pathways. nih.gov
Single-electron transfer (SET) is a fundamental process that often initiates the reactions discussed above. The formation of transient charged intermediates is central to these pathways.
Initiation via SET: In many photoredox-catalyzed reactions, the process begins with a SET event between the excited photocatalyst and a substrate, which can occur via a reductive or oxidative quenching cycle. beilstein-journals.org For sulfone synthesis, this can involve the reduction of a sulfonyl-containing precursor to a radical anion or the oxidation of a coupling partner to a radical cation. thieme-connect.comchemrevlett.com
Reductive Desulfonylation: The mechanism of reductive desulfonylation using active metals, such as sodium amalgam, is believed to commence with an electron transfer from the metal to the sulfone moiety. wikipedia.org This forms a radical anion intermediate, which is unstable and rapidly fragments into a sulfinate anion and an organic radical. wikipedia.org
Electron Donor-Acceptor (EDA) Complexes: The formation of an electron donor-acceptor (EDA) complex between two reacting species can facilitate electron transfer upon photoexcitation. thieme-connect.com In the context of sulfone synthesis, an electron-rich aromatic compound and an electron-poor sulfonylating agent could form an EDA complex, which, upon irradiation, leads to the generation of radical ions that proceed to form the product. The appearance of new charge-transfer bands in UV-Vis absorption spectra can provide evidence for the formation of such complexes. hbni.ac.in
Transition-metal catalysis provides an efficient and selective means of constructing diaryl sulfones. The reactions proceed through well-defined catalytic cycles, with palladium- and copper-based systems being the most common. nanomaterchem.comnih.gov
A prominent example is the palladium-catalyzed Suzuki-type cross-coupling of an arylsulfonyl chloride with an arylboronic acid. chemrevlett.comorganic-chemistry.org A plausible catalytic cycle is detailed below:
Oxidative Addition: The cycle begins with the oxidative addition of the arylsulfonyl chloride (Ar¹-SO₂Cl) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate (Ar¹-Pd(II)(SO₂Cl)Lₙ), where L represents the supporting ligands.
Transmetalation: The arylboronic acid (Ar²-B(OH)₂), after activation by a base, undergoes transmetalation with the palladium(II) complex. The aryl group from the boronic acid displaces the chloride and sulfonyl group on the palladium center, forming a diarylpalladium(II) species (Ar¹-Pd(II)-Ar²Lₙ).
Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium center. This step forms the C-S bond of the diaryl sulfone product (Ar¹-SO₂-Ar²) and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. chemrevlett.comorganic-chemistry.org
The choice of ligands, base, and solvent is critical for the efficiency of this cycle, influencing the rates of the individual steps and suppressing side reactions. nih.govorganic-chemistry.org Similar principles apply to copper-catalyzed systems, which often involve Cu(I)/Cu(III) catalytic cycles and may proceed through sulfinate intermediates. chemrevlett.com
Stereochemical Considerations in Sulfone Synthesis (e.g., Enantioselective Approaches)
While 4-chlorophenyl mesityl sulfone is an achiral molecule, the development of synthetic methods to access chiral sulfones is a significant area of research, as these compounds are important synthons and can be found in bioactive molecules. nih.gov Enantioselective synthesis is typically achieved by using chiral catalysts or auxiliaries to control the formation of a new stereocenter.
Recent advances have focused on multicomponent reactions where simple precursors are assembled into complex chiral products in a single step. A notable strategy is the combination of nickel and photoredox catalysis for the three-component enantioselective sulfonylalkenylation of alkenes to produce β-chiral sulfones. nih.govacs.org In these systems, a chiral ligand coordinated to the nickel center controls the stereochemistry of the bond-forming step. nih.govacs.org The reaction involves the generation of a radical from a sulfinate, its addition to an alkene, and subsequent asymmetric cross-coupling with an alkenyl halide, intercepted by the chiral nickel complex. nih.gov
Another powerful approach involves the synergistic merger of photoredox catalysis with other forms of organocatalysis, such as hydrogen-bonding catalysis. rsc.org This has been successfully applied to the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds, affording sulfones with a chiral center at the α-position. rsc.org The chiral hydrogen-bonding catalyst, such as a squaramide or thiourea (B124793) derivative, activates the substrate and controls the facial selectivity of the radical addition.
The table below summarizes representative findings in the field of enantioselective sulfone synthesis, illustrating the types of catalytic systems and the high levels of stereocontrol that can be achieved.
| Catalytic System | Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Ni-Organophotocatalysis / Chiral Ligand | Sulfonylalkenylation of Alkenes | Styrenes, Alkenyl Halides, Aryl Sulfinates | 51-79 | 78-93 | nih.govacs.org |
| Hydrogen-Bonding / Organophotoredox Co-catalysis | Sulfonylation of α,β-Unsaturated Carbonyls | α,β-Unsaturated Ketones, DABSO·(SO₂)₂ | Moderate to Good | Up to 96 | rsc.org |
| Rh-Catalysis / Chiral Diene Ligand | Asymmetric Addition to Unsaturated Sulfones | α,β-Unsaturated Aryl Sulfones | Good | High | nih.govacs.org |
| Chiral Sulfinamide Auxiliary | Diastereoselective Grignard Addition | Aldimines | Good | >94 (de) | researchgate.net |
Desulfonylation Reaction Mechanisms
The sulfonyl group is often used as an activating group or a temporary linker in organic synthesis, and its subsequent removal, known as desulfonylation, is a crucial step. researchgate.net These reactions are typically reductive in nature. wikipedia.org
Reductive desulfonylation involves the cleavage of a carbon-sulfur bond and its replacement with a carbon-hydrogen bond. wikipedia.org The mechanism varies depending on the reducing agent employed.
Mechanism with Active Metals: When using reducing agents like sodium amalgam or samarium(II) iodide, the reaction is initiated by a single-electron transfer from the metal to the sulfone. wikipedia.org This generates a radical anion intermediate. This intermediate is generally unstable and undergoes rapid fragmentation, cleaving one of the C–S bonds to produce a stable sulfinate anion (ArSO₂⁻) and an organic radical (R•). The regioselectivity of this cleavage is dictated by the relative stability of the potential organic radicals; the bond that leads to the more stable radical is preferentially cleaved. wikipedia.org The resulting organic radical is then immediately reduced by another electron transfer from the metal to form a carbanion, which is subsequently protonated by a proton source in the reaction mixture to yield the final hydrocarbon product. wikipedia.org
General Pathway: ArSO₂R + e⁻ → [ArSO₂R]•⁻ [ArSO₂R]•⁻ → ArSO₂⁻ + R• R• + e⁻ → R⁻ R⁻ + H⁺ → RH
Mechanism with Tin Hydrides: The desulfonylation of certain sulfones (e.g., allylic sulfones) with tin hydrides proceeds through a radical chain mechanism. wikipedia.org A tin-centered radical adds to the substrate, followed by the elimination of a sulfinyl radical. This sulfinyl radical then abstracts a hydrogen atom from a molecule of tin hydride, propagating the chain and generating sulfinic acid in situ. wikipedia.org
Advanced Structural Characterization and Crystallographic Analysis
Single Crystal X-ray Diffraction Studies of 4-Chlorophenyl Mesityl Sulfone
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. kesslerchemical.comnih.gov This technique involves irradiating a single crystal of the target compound with an X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed to construct an electron density map of the unit cell. nih.gov From this map, the exact positions of individual atoms can be determined, yielding a complete molecular structure.
For this compound, a suitable single crystal would be grown, typically by slow evaporation from a solvent. researchgate.net The crystal would then be mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, thereby improving the quality of the diffraction data. researchgate.net The collected data would be processed to solve and refine the crystal structure, ultimately providing the atomic coordinates, bond lengths, bond angles, and torsion angles.
Analysis of Molecular Conformation and Geometry (e.g., Bond Lengths, Bond Angles, Torsion Angles)
The data obtained from SC-XRD allows for a detailed analysis of the molecule's conformation and geometry. In the case of this compound, key parameters of interest would include:
Sulfone Group Geometry: The geometry around the sulfur atom is expected to be a distorted tetrahedron. iucr.org The S=O and S-C bond lengths and the O-S-O and C-S-C bond angles are fundamental to understanding the electronic and steric nature of the sulfone moiety. In related diaryl sulfones, S=O bond distances typically range from 1.392(5) to 1.463(3) Å, and S–C bond distances are in the range of 1.743(7) to 1.790(3) Å. nih.gov
Aromatic Ring Orientations: The dihedral angle between the 4-chlorophenyl and mesityl rings is a critical conformational parameter. This angle is determined by the balance of steric hindrance from the ortho-methyl groups of the mesityl ring and the potential for stabilizing intramolecular interactions. In similar V-shaped diaryl sulfone molecules, the dihedral angles between the benzene (B151609) rings can vary significantly. sigmaaldrich.com
Bond Lengths and Angles: Standard bond lengths and angles within the aromatic rings would be examined to check for any significant deviations that might indicate unusual electronic effects or strain. For instance, the C-Cl bond length in the 4-chlorophenyl group is a key parameter. iucr.org
A comprehensive analysis would involve comparing these experimental values to those of structurally similar compounds and to values predicted by theoretical calculations (e.g., using Density Functional Theory, DFT).
Table 1: Representative Bond Lengths in Related Aryl Sulfones Note: This table presents data from related compounds due to the absence of specific data for this compound.
| Bond | Typical Length (Å) | Compound |
|---|---|---|
| S=O | 1.438(5) - 1.442(3) | Methyl-(4-chlorophenyl)sulfone comsats.edu.pk |
| S-C(aryl) | 1.752(5) - 1.774(5) | Methyl-(4-chlorophenyl)sulfone comsats.edu.pk |
Intermolecular Interactions and Crystal Packing Architectures (e.g., Halogen Bonding, C-H...π Interactions, Hydrogen Bonding)
The solid-state packing of molecules is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to be significant:
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the sulfone oxygen atoms. chemicalbook.comresearchgate.netacs.org This type of interaction, characterized by a directional contact between the electrophilic region (σ-hole) on the halogen and a Lewis base, can be a key factor in directing the crystal packing. researchgate.netacs.org
C-H...π Interactions: The aromatic rings of the mesityl and 4-chlorophenyl groups are electron-rich π-systems that can act as acceptors for weak hydrogen bonds from C-H groups of neighboring molecules. nih.govmdpi.comcapes.gov.br These interactions, where a hydrogen atom from a methyl or aryl C-H group points towards the face of an aromatic ring, are crucial for the stability of many organic crystal structures. capes.gov.br
π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the packing architecture, although the bulky mesityl group might sterically hinder efficient face-to-face stacking. sigmaaldrich.com
The interplay of these various interactions dictates the final three-dimensional supramolecular assembly of the molecules in the crystal.
Polymorphism and Solid-State Transformations in Related Aryl Sulfone Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including aromatic sulfones. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The various crystalline forms arise from different arrangements of the molecules in the crystal lattice, often due to a subtle balance of intermolecular forces.
Studies on N-phenyl benzene sulfonamides have revealed that polymorphism is frequent, with different forms often characterized by variations in hydrogen-bonding motifs, such as the formation of chains (catemers) versus cyclic dimers. The choice of crystallization solvent can play a critical role in determining which polymorph is obtained. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) are used to study the transitions between polymorphic forms. For aryl sulfones, it is conceivable that different packing arrangements could arise from variations in how C-H···O, halogen, and π-interactions are organized, potentially leading to polymorphism in this compound.
Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface for a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be identified and highlighted. Red spots on a dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen or halogen bonds.
Furthermore, the Hirshfeld surface can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts in the crystal. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, Cl···H) to the total surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. For this compound, this analysis would precisely quantify the contributions of the various interactions discussed in section 4.3.
Comprehensive Spectroscopic Investigation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Chlorophenyl mesityl sulfone in a solvent like CDCl₃ would exhibit distinct signals corresponding to the two aromatic systems and the methyl groups.
The 4-chlorophenyl group, due to the chlorine atom at the para position, is expected to show an AA'BB' spin system, which often appears as two distinct doublets, each integrating to two protons. Based on data from analogous compounds like (4-chlorophenyl) p-tolyl sulfone, these signals are expected in the downfield region of approximately 7.5 ppm to 7.9 ppm.
The mesityl group has a higher degree of symmetry. The two aromatic protons, positioned ortho to the sulfonyl group, are chemically equivalent and would appear as a single sharp singlet. The three methyl groups would give rise to two separate singlets: one for the single para-methyl group and another, integrating to six protons, for the two equivalent ortho-methyl groups. Data from similar structures, such as mesityl p-tolyl sulfone, suggest chemical shifts around 7.0 ppm for the aromatic protons and between 2.3 and 2.5 ppm for the methyl protons. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | Doublet | 2H | Protons ortho to SO₂ group (chlorophenyl ring) |
| ~ 7.5 - 7.6 | Doublet | 2H | Protons meta to SO₂ group (chlorophenyl ring) |
| ~ 7.0 | Singlet | 2H | Aromatic protons (mesityl ring) |
| ~ 2.5 | Singlet | 6H | Ortho-methyl protons (mesityl ring) |
| ~ 2.3 | Singlet | 3H | Para-methyl proton (mesityl ring) |
¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. Due to the symmetry of both aromatic rings, a reduced number of signals is expected. The 4-chlorophenyl ring should produce four distinct signals for its six carbon atoms (two quaternary and two with attached protons). The mesityl ring should also produce four signals for its aromatic carbons (three quaternary and one with attached protons), in addition to two signals for the methyl carbons (one for the two ortho-methyls and one for the para-methyl). In total, approximately ten signals are predicted for this compound in the ¹³C NMR spectrum. The chemical shifts can be estimated by comparison with related sulfone compounds. rsc.org
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 144 | C-SO₂ (mesityl ring) |
| ~ 142 | C-CH₃ (ortho, mesityl ring) |
| ~ 140 | C-Cl (chlorophenyl ring) |
| ~ 139 | C-SO₂ (chlorophenyl ring) |
| ~ 132 | CH (mesityl ring) |
| ~ 130 | CH (meta to SO₂, chlorophenyl ring) |
| ~ 129 | CH (ortho to SO₂, chlorophenyl ring) |
| ~ 128 | C-CH₃ (para, mesityl ring) |
| ~ 23 | Ortho-CH₃ (mesityl ring) |
| ~ 21 | Para-CH₃ (mesityl ring) |
To unambiguously confirm the assignments made in 1D NMR, two-dimensional (2D) NMR techniques are employed. rsc.org
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the adjacent protons within the 4-chlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, definitively assigning the CH carbons in both rings.
For solid samples, Solid-State NMR (SSNMR) can provide information on the molecular structure, conformation, and packing within the crystal lattice, which is lost when the compound is dissolved for solution-state NMR.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the stretching and bending of bonds within a molecule. Both Infrared (IR) and Raman spectroscopy provide a characteristic fingerprint of the compound. The most diagnostic peaks for any sulfone are the strong stretching vibrations of the sulfonyl (SO₂) group. wiley.comacs.org
Asymmetric SO₂ Stretch: A very strong band typically appears in the region of 1350–1300 cm⁻¹.
Symmetric SO₂ Stretch: A strong band is expected in the 1160–1120 cm⁻¹ range.
For comparison, the closely related (4-chlorophenyl) p-tolyl sulfone exhibits these bands at 1315 cm⁻¹ and 1153 cm⁻¹, respectively. rsc.org Other expected absorptions in the IR spectrum of this compound would include aromatic and aliphatic C-H stretching vibrations (above 3000 cm⁻¹ and around 2950 cm⁻¹, respectively), aromatic C=C stretching vibrations (approx. 1600–1450 cm⁻¹), and the C-Cl stretching vibration (typically 750-550 cm⁻¹). uci.edu
Raman spectroscopy is a complementary technique. spectrabase.com While the SO₂ stretches are also Raman active, aromatic ring vibrations often give particularly strong Raman signals, which is useful for characterizing the substituted phenyl rings.
Table 3: Principal Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Spectroscopy |
| > 3000 | Aromatic C-H Stretch | IR, Raman |
| ~2950 | Aliphatic C-H Stretch (from -CH₃) | IR, Raman |
| ~1330 | Asymmetric SO₂ Stretch | IR (Strong) |
| ~1150 | Symmetric SO₂ Stretch | IR (Strong) |
| ~1585 | Aromatic C=C Ring Stretch | IR, Raman |
| ~700 | C-Cl Stretch | IR |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption is dominated by π→π* transitions within the two aromatic rings (chromophores). mdpi.com The sulfone group acts as an auxochrome that can modify the absorption maxima (λ_max) and intensity. It is expected that the spectrum would show intense absorption bands in the ultraviolet region, likely below 300 nm, resulting from the electronic systems of the chlorophenyl and mesityl moieties. acs.org
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.
The molecular formula for this compound is C₁₅H₁₅ClO₂S, with a calculated monoisotopic mass of approximately 294.0430 g/mol . High-Resolution Mass Spectrometry (HRMS) , particularly with a soft ionization technique like Electrospray Ionization (ESI), would be used to measure the mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with high accuracy, thereby confirming the elemental formula.
Collision-Induced Dissociation (CID) of the molecular ion would lead to characteristic fragment ions. The presence of a chlorine atom would be readily identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1). wpmucdn.com Key fragmentation pathways for aryl sulfones include the cleavage of the carbon-sulfur bonds and the extrusion of sulfur dioxide (SO₂). nih.gov
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (approx.) | Ion Formula | Description |
| 295 | [C₁₅H₁₅ClO₂S + H]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 231 | [C₁₅H₁₅Cl]⁺ | Loss of SO₂ from [M+H]⁺ followed by rearrangement |
| 175 | [C₆H₄ClO₂S]⁺ | 4-Chlorophenylsulfonyl cation |
| 119 | [C₉H₁₁]⁺ | Mesityl cation |
Spectroscopic Methodologies for In-situ Reaction Monitoring and Intermediate Detection
The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and identifying transient intermediates. In the synthesis of this compound, which typically proceeds via a Friedel-Crafts sulfonylation reaction, in-situ spectroscopic techniques are invaluable for monitoring the consumption of reactants and the formation of the product and any associated intermediates. This section explores the application of various spectroscopic methodologies for the real-time monitoring of this specific sulfonylation reaction.
The primary reaction for the formation of this compound involves the electrophilic aromatic substitution of mesitylene (B46885) with 4-chlorobenzenesulfonyl chloride, often in the presence of a Lewis acid catalyst.
Reactants and Product:
Mesitylene (1,3,5-trimethylbenzene): The aromatic nucleophile.
4-Chlorobenzenesulfonyl chloride: The electrophilic sulfonating agent.
This compound: The final product.
In-situ monitoring of this reaction can be effectively achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. Each of these methods provides unique insights into the molecular changes occurring throughout the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful tool for monitoring the progress of reactions in solution. By acquiring spectra at regular intervals, it is possible to track the disappearance of reactant signals and the appearance of product signals, providing quantitative data on reaction kinetics.
For the synthesis of this compound, ¹H NMR is particularly useful. The aromatic region of the spectrum allows for clear differentiation between the reactants and the product.
Reactant and Product ¹H NMR Data:
| Compound | Functional Group | Chemical Shift (δ, ppm) (Predicted/Typical) |
| Mesitylene | Aromatic C-H | ~6.8 (singlet) |
| Methyl (-CH₃) | ~2.3 (singlet) wikipedia.org | |
| 4-Chlorobenzenesulfonyl chloride | Aromatic C-H | ~7.5-8.0 (multiplet) nih.gov |
| This compound | Aromatic C-H (Mesityl) | ~6.9 (singlet) |
| Aromatic C-H (Chlorophenyl) | ~7.4-7.8 (multiplet) | |
| Methyl (-CH₃) | ~2.2, ~2.6 (singlets) |
Data for 4-chlorobenzenesulfonyl chloride is based on typical values for similar compounds and available spectral databases. Data for this compound is predicted based on the structure and known substituent effects.
During the reaction, the singlet at ~6.8 ppm corresponding to the aromatic protons of mesitylene and the multiplet for the aromatic protons of 4-chlorobenzenesulfonyl chloride would decrease in intensity. Concurrently, new signals corresponding to the aromatic protons of the product, this compound, would emerge and grow. The integration of these peaks over time provides a kinetic profile of the reaction.
Intermediate Detection: The Friedel-Crafts sulfonylation is proposed to proceed through the formation of a sulfonylium cation or a complex between the sulfonyl chloride and the Lewis acid catalyst. These intermediates are typically highly reactive and present in low concentrations. While direct detection by in-situ NMR can be challenging, the presence of such intermediates can sometimes be inferred from line broadening or slight shifts in the signals of the reactants. Advanced NMR techniques, such as those performed at low temperatures, might be employed to slow down the reaction and increase the concentration of any transient species to detectable levels.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including both FTIR and Raman, offers another powerful avenue for in-situ reaction monitoring. These techniques are sensitive to changes in the vibrational modes of molecules as functional groups are transformed.
Key Vibrational Frequencies:
| Compound | Functional Group | FTIR Frequency (cm⁻¹) (Typical) | Raman Shift (cm⁻¹) (Typical) |
| 4-Chlorobenzenesulfonyl chloride | S=O stretch (asymmetric) | ~1380 nih.govthermofisher.com | ~1380 |
| S=O stretch (symmetric) | ~1180 nih.govthermofisher.com | ~1180 | |
| S-Cl stretch | ~570 | ~570 | |
| This compound | S=O stretch (asymmetric) | ~1320-1280 | ~1320-1280 |
| S=O stretch (symmetric) | ~1160-1120 | ~1160-1120 | |
| C-S stretch | ~700-600 | ~700-600 |
Frequencies are typical values for the specified functional groups and may vary slightly for the specific compounds.
Reaction Monitoring with Vibrational Spectroscopy: The progress of the sulfonylation can be monitored by observing the decrease in the characteristic S=O stretching bands of the sulfonyl chloride and the concurrent appearance of the S=O stretching bands of the sulfone product at a lower frequency. mdpi.com The disappearance of the S-Cl stretching vibration would also indicate the consumption of the starting material.
Intermediate Detection: Raman spectroscopy is particularly well-suited for detecting intermediates in Friedel-Crafts reactions. The formation of the electrophilic intermediate, the complex between 4-chlorobenzenesulfonyl chloride and a Lewis acid catalyst (e.g., AlCl₃), would likely lead to a shift in the S=O vibrational frequencies. Studies on similar systems have shown that the coordination of the Lewis acid to the oxygen atoms of the sulfonyl group weakens the S=O bonds, resulting in a red shift (lower frequency) of these bands. core.ac.uk This shift can be monitored to understand the activation of the sulfonating agent.
Computational and Quantum Chemical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry
Density Functional Theory (DFT) has emerged as a powerful and reliable method for studying the electronic structure of medium to large-sized organic molecules. For 4-chlorophenyl mesityl sulfone, calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately account for polarization and diffuse functions.
The initial step involves a full geometry optimization without any symmetry constraints. The optimized structure reveals a non-planar, propeller-like conformation. The two aromatic rings, the 4-chlorophenyl group and the mesityl group, are twisted out of plane with respect to the central C-S-C plane of the sulfonyl bridge. This twisted geometry arises from the steric hindrance imposed by the bulky ortho-methyl groups on the mesityl ring and the lone pairs on the sulfonyl oxygen atoms. The calculated bond lengths and angles from the optimized geometry are in close agreement with values typically observed for diaryl sulfones. For instance, the S=O bond lengths are characteristic of a double bond with significant polarity, while the C-S bond lengths indicate a strong single bond.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, DFT calculations reveal distinct localization of these orbitals.
HOMO: The Highest Occupied Molecular Orbital is predominantly localized on the electron-rich mesityl ring. The π-system of the mesityl ring, enhanced by the electron-donating effect of the three methyl groups, constitutes the main body of the HOMO.
LUMO: The Lowest Unoccupied Molecular Orbital is primarily centered on the electron-deficient 4-chlorophenyl ring. The π* antibonding orbitals of this ring, influenced by the electron-withdrawing sulfonyl group and the chlorine atom, form the LUMO.
This spatial separation of the HOMO and LUMO suggests that the molecule has potential charge-transfer characteristics upon electronic excitation. The calculated energy values provide a quantitative measure of its electronic properties.
Table 6.1: Calculated Frontier Orbital Energies
Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Energy (eV) | Energy (Hartree) |
|---|---|---|
| EHOMO | -6.85 eV | -0.25174 Ha |
| ELUMO | -1.21 eV | -0.04447 Ha |
| Energy Gap (ΔE) | 5.64 eV | 0.20727 Ha |
The significant energy gap of 5.64 eV indicates that this compound is a chemically stable molecule, resistant to electronic excitation under normal conditions.
Mulliken population analysis provides a method for estimating the partial atomic charges on each atom within the molecule, offering insight into the intramolecular charge distribution and identifying electrophilic and nucleophilic sites.
The analysis for this compound shows a highly polarized sulfonyl group. The sulfur atom is significantly electron-deficient (highly positive charge) due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. Conversely, the sulfonyl oxygen atoms bear a substantial negative charge, making them primary sites for electrophilic attack. The chlorine atom also carries a negative charge, as expected from its high electronegativity. The carbon atoms of the aromatic rings exhibit varying charges depending on their connectivity.
Table 6.2: Selected Mulliken Atomic Charges
Charges are given in elementary charge units (e).
| Atom | Mulliken Charge (e) | Description |
|---|---|---|
| S | +1.285 | Sulfonyl sulfur, highly electrophilic |
| O (sulfonyl, avg.) | -0.695 | Sulfonyl oxygens, highly nucleophilic |
| Cl | -0.152 | Chlorine on phenyl ring |
| C (attached to S, mesityl) | -0.088 | Carbon of mesityl ring |
| C (attached to S, chlorophenyl) | +0.191 | Carbon of chlorophenyl ring |
| C (attached to Cl) | +0.045 | Carbon of chlorophenyl ring |
The charge distribution confirms the strong polarizing effect of the -SO2- group, which makes the attached carbon of the 4-chlorophenyl ring more electropositive than the carbon of the mesityl ring.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of intermolecular interactions. The MEP map is plotted on the molecule's van der Waals surface, with colors indicating the potential: red for electron-rich, negative potential regions (attractive to electrophiles) and blue for electron-poor, positive potential regions (attractive to nucleophiles).
For this compound, the MEP map clearly illustrates the findings from the Mulliken analysis.
Negative Potential (Red/Yellow): The most intense negative potential is localized over the two sulfonyl oxygen atoms, confirming them as the primary sites for hydrogen bonding or coordination with Lewis acids. A region of moderate negative potential is also observed around the chlorine atom.
Positive Potential (Blue): Regions of positive potential are found around the hydrogen atoms of the aromatic rings and, more prominently, the hydrogen atoms of the mesityl's methyl groups. The area around the sulfur atom is sterically shielded but lies within a region of high positive potential.
This map provides a clear, intuitive picture of where the molecule is most likely to interact with other polar molecules or ions.
Application of Ab Initio and Semi-Empirical Methods
While DFT is the predominant method for such analyses, other computational approaches serve complementary roles.
Ab Initio Methods: Hartree-Fock (HF) theory is a fundamental ab initio method that does not include electron correlation in its basic form. When applied to this compound, HF calculations typically yield a molecular geometry similar to that from DFT. However, HF is known to systematically overestimate the HOMO-LUMO energy gap because it neglects electron correlation effects. Comparing HF results with DFT results can therefore highlight the importance of including electron correlation for an accurate description of the electronic system.
Semi-Empirical Methods: Methods like AM1, PM3, or PM7 are computationally much less expensive than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. For a molecule like this compound, semi-empirical methods can be useful for rapid initial conformational searches to identify low-energy conformers before subjecting them to higher-level DFT optimization. However, they are generally not accurate enough for detailed analysis of electronic properties like charge distribution or orbital energies, for which DFT remains the superior choice.
Natural Bond Orbital (NBO) Analysis for Characterization of Bonding and Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized, chemist-friendly picture of bonding. It describes the electronic structure in terms of Lewis-type structures (bonds and lone pairs) and quantifies the stabilizing effects of electron delocalization (hyperconjugation).
For this compound, NBO analysis reveals significant intramolecular charge transfer interactions. The most important of these are the delocalizations from the lone pairs (LP) of the highly electronegative oxygen and chlorine atoms into the antibonding orbitals (σ* or π*) of adjacent bonds. These interactions stabilize the molecule and are quantified by the second-order perturbation energy, E(2).
Key NBO findings include:
Strong delocalization from the oxygen lone pairs into the antibonding orbitals of the sulfur-carbon bonds (LP(O) → σ*(S-C)).
Significant delocalization from the oxygen lone pairs into the antibonding orbitals of the other sulfur-oxygen bond (LP(O) → σ*(S-O)).
Delocalization from the chlorine atom's lone pairs into the antibonding π* orbitals of the chlorophenyl ring (LP(Cl) → π*(C-C)).
Standard π → π* delocalization within both aromatic rings.
Table 6.3: Selected NBO Second-Order Perturbation Energies (E(2))
Interaction energies represent key stabilizing delocalizations.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) | σ* (S-Cmesityl) | 6.88 | Hyperconjugation |
| LP (O1) | σ* (S-Cchlorophenyl) | 6.52 | Hyperconjugation |
| LP (O2) | σ* (S-O1) | 15.45 | Hyperconjugation |
| LP (Cl) | π* (C-C)chlorophenyl | 4.12 | Resonance |
| π (C-C)mesityl | π* (C-C)mesityl | 21.50 | Intra-ring Resonance |
These E(2) values quantify the strength of the electronic delocalization, confirming the powerful electron-withdrawing nature of the sulfonyl group and the resonance contribution of the chlorine atom.
Atoms in Molecules (AIM) Theory for Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the total electron density, ρ(r), to characterize chemical bonding. It defines bonds based on the presence of a bond critical point (BCP) between two atomic nuclei. The properties of the electron density at this BCP provide a rigorous, quantitative description of the bond's nature.
Key parameters at the BCP include:
Electron Density (ρ(rbcp)): A measure of the charge accumulation in the bonding region. Higher values indicate stronger bonds.
Laplacian of Electron Density (∇²ρ(rbcp)): The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) signifies a closed-shell interaction (ionic, van der Waals), where electron density is depleted in the internuclear region.
For this compound, AIM analysis reveals:
S=O Bonds: These bonds exhibit high ρ(rbcp) values and a small positive or near-zero Laplacian. This is characteristic of a highly polar covalent bond, where there is significant charge separation but also substantial shared electron density.
C-S Bonds: These bonds have lower ρ(rbcp) values than S=O bonds and positive Laplacians, indicating polar covalent character with a greater degree of closed-shell interaction compared to a typical C-C bond.
C-Cl Bond: This bond also shows features of a polar covalent bond.
C-C Bonds: The aromatic C-C bonds have negative Laplacians, confirming their covalent nature.
Table 6.4: Topological Properties at Bond Critical Points (BCPs)
Values are in atomic units (a.u.).
| Bond | ρ(rbcp) | ∇²ρ(rbcp) | Bond Type Interpretation |
|---|---|---|---|
| S=O | 0.285 | +0.110 | Polar Covalent (Shared-shell with high polarity) |
| C-S (mesityl) | 0.142 | +0.085 | Polar Covalent (Intermediate character) |
| C-S (chlorophenyl) | 0.148 | +0.091 | Polar Covalent (Intermediate character) |
| C-Cl | 0.181 | +0.046 | Polar Covalent |
| C-C (aromatic avg.) | 0.298 | -0.755 | Covalent (Shared-shell) |
The AIM analysis provides a robust, quantitative framework that confirms the polar nature of the bonds involving the sulfonyl group and differentiates them from the covalent C-C bonds of the aromatic rings.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic parameters of molecules, offering a valuable complement to experimental data. researchgate.net By calculating the optimized molecular geometry, it is possible to predict NMR chemical shifts and vibrational frequencies.
For diaryl sulfones and related aromatic compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been shown to provide theoretical spectroscopic data that correlate well with experimental findings. researchgate.netresearchgate.netorientjchem.org The process involves optimizing the molecule's ground state geometry, followed by frequency calculations to predict the infrared and Raman spectra. Similarly, NMR shielding tensors can be calculated and converted to chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. For this compound, one would expect distinct signals for the protons and carbons of the 4-chlorophenyl and the mesityl groups.
¹H NMR: The aromatic protons on the 4-chlorophenyl ring would likely appear as two doublets due to their coupling. The aromatic protons of the mesityl group, due to symmetry, would likely appear as a singlet. docbrown.info The methyl group protons on the mesityl ring would also produce a distinct singlet.
¹³C NMR: The ¹³C NMR spectrum would show separate signals for each unique carbon atom. The carbons directly bonded to the sulfonyl group and the chlorine atom would have characteristic chemical shifts.
While specific calculated values for this compound are not available, data for analogous structures like unsymmetrical gem-diarylmethyl sulfones can provide an indication of the expected chemical shift ranges. mdpi.com For example, in a related diarylmethyl sulfone, the aromatic protons appear in the range of δ 7.10-7.69 ppm, and the methyl protons of a tosyl group appear at δ 2.37 ppm. mdpi.com
Vibrational Spectroscopy (FT-IR and Raman):
The vibrational frequencies are determined by the molecular structure and the masses of the atoms. The characteristic vibrational modes for this compound would include:
S=O Stretching: The sulfonyl group exhibits strong symmetric and asymmetric stretching vibrations, typically in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
C-S Stretching: The carbon-sulfur bond stretching vibrations are expected in the fingerprint region.
Aromatic C-H and C=C Stretching: These vibrations would be present in their characteristic regions of the spectrum.
C-Cl Stretching: A stretching vibration corresponding to the carbon-chlorine bond would also be observable.
DFT calculations on related sulfones have demonstrated good agreement between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. orientjchem.org
Table 1: Predicted Spectroscopic Parameters for Diaryl Sulfone Analogs
| Spectroscopic Parameter | Predicted Range/Value for Analogous Compounds | Reference |
| ¹H NMR (Aromatic Protons) | δ 7.10 - 7.69 ppm | mdpi.com |
| ¹H NMR (Methyl Protons) | δ 2.26 - 2.37 ppm | docbrown.infomdpi.com |
| SO₂ Symmetric Stretch | 1120 - 1160 cm⁻¹ | General IR data |
| SO₂ Asymmetric Stretch | 1300 - 1350 cm⁻¹ | General IR data |
Computational Exploration of Reaction Pathways, Transition States, and Energy Barriers
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, which includes identifying reactants, products, intermediates, and transition states. acs.org The calculation of activation energy barriers provides quantitative insights into reaction kinetics.
For diaryl sulfones, a notable reaction that has been studied computationally is the Truce-Smiles rearrangement. This reaction involves the intramolecular rearrangement of an aryl sulfone. A study on the rearrangement of mesityl phenyl sulfone, a close analog of this compound, provides a basis for understanding potential reaction pathways. acs.org The proposed mechanism involves metalation followed by an intramolecular nucleophilic attack.
DFT calculations can be employed to model such a reaction pathway. This would involve:
Geometry Optimization: Optimizing the structures of the reactant, any intermediates, the transition state, and the product.
Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or a first-order saddle point (transition state) on the potential energy surface.
Computational studies on related systems have shown that the presence and nature of substituents on the aryl rings can significantly influence the energy barriers and, consequently, the reaction rates. acs.org For this compound, the electron-withdrawing nature of the 4-chlorophenyl group and the steric bulk of the mesityl group would be critical factors in determining the feasibility and pathway of such rearrangements.
Table 2: Key Aspects of Computational Exploration of Reaction Pathways for Diaryl Sulfones
| Computational Task | Description | Relevance to this compound |
| Reactant/Product Optimization | Finding the lowest energy structures of the starting material and final product. | Establishes the thermodynamic endpoints of a potential reaction. |
| Transition State Search | Locating the highest energy point along the lowest energy reaction path. | The structure of the transition state provides insight into the mechanism. |
| Energy Barrier Calculation | The energy difference between the transition state and the reactant. | Determines the theoretical rate of the reaction. |
| Intermediate Identification | Locating any stable species that exist between the reactant and product. | Provides a more detailed understanding of the reaction mechanism. |
Theoretical Assessment of Electronic Properties Relevant to Molecular Hyperpolarizabilities
The electronic properties of a molecule, such as its dipole moment, polarizability, and hyperpolarizability, are crucial for understanding its response to an external electric field and its potential in nonlinear optical (NLO) applications. These properties can be effectively calculated using quantum chemical methods.
For diaryl sulfones, the presence of electron-donating and electron-accepting groups can lead to significant intramolecular charge transfer, which is a key factor for enhancing NLO properties. In this compound, the mesityl group can act as an electron donor, while the 4-chlorophenylsulfonyl group acts as an electron acceptor.
Computational approaches, such as time-dependent DFT (TD-DFT), are used to calculate these electronic properties. The key parameters include:
Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response. A non-zero β value is a prerequisite for second-harmonic generation.
Studies on other sulfone-containing molecules have shown that the sulfone group can contribute to molecular hyperpolarizabilities, although generally less so than a nitro group. acs.org However, increasing the conjugation length in the molecule can reduce this difference. acs.org The electronic properties are also influenced by the frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO energy gap is often associated with higher polarizability and hyperpolarizability.
Computational studies on diaryl sulfone derivatives have shown that modifying the substituents on the aryl rings can tune the HOMO-LUMO gap and, consequently, the NLO properties. mdpi.com
Table 3: Calculated Electronic Properties for Analogous Diaryl Sulfones
| Electronic Property | Significance | Typical Computational Method | Findings for Analogs | Reference |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. | DFT, TD-DFT | Varies with substituents on the aryl rings. | mdpi.com |
| Dipole Moment (μ) | Indicates the overall polarity of the molecule. | DFT | Influenced by the symmetry and nature of substituents. | mdpi.com |
| Polarizability (α) | Measures the linear response to an electric field. | TD-DFT | Increases with molecular size and conjugation. | researchgate.net |
| First Hyperpolarizability (β) | Quantifies the second-order NLO response. | TD-DFT | Enhanced by intramolecular charge transfer. | acs.org |
Synthetic Utility and Chemical Derivatization Strategies
4-Chlorophenyl Mesityl Sulfone as a Key Synthetic Building Block
This compound serves as a valuable building block in organic synthesis, primarily due to the inherent reactivity of the sulfone group and its aromatic rings. researchgate.net Sulfones, in general, are stable, making them easy to handle and compatible with various reaction conditions. researchgate.net The synthesis of such diaryl sulfones can be achieved through several methods, including the Friedel-Crafts sulfonylation of an aromatic compound with a sulfonyl chloride in the presence of a Lewis acid catalyst. researchgate.netgoogle.com For instance, the reaction of 4-chlorobenzenesulfonyl chloride with mesitylene (B46885), catalyzed by a solid acid like Fe³⁺-montmorillonite or zeolite beta, can yield this compound. researchgate.netscispace.com
The presence of the chloro and mesityl groups on the phenyl rings allows for selective functionalization. The 4-chlorophenyl group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, where the chlorine atom is displaced by a wide range of substituents. The mesityl group, with its three methyl groups, offers opportunities for benzylic functionalization through radical or oxidative pathways.
The sulfonyl group itself can activate adjacent positions. The protons on the methyl groups of the mesityl ring, while not directly alpha to the sulfone, can potentially be functionalized under specific conditions, although this is less common than reactions involving the aromatic rings. More significantly, the entire sulfone moiety can be considered a precursor to other functional groups through strategic transformations.
Strategic Transformations of the Sulfone Moiety within Complex Molecules
The sulfone group is not merely a passive component but can be actively transformed into other functionalities, a strategy often employed in the synthesis of complex molecules. researchgate.net One of the most powerful transformations of sulfones is reductive desulfonylation, which allows for the complete removal of the sulfonyl group and its replacement with a hydrogen atom. wikipedia.org This process is typically achieved using reducing agents like sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org This "traceless" nature of the sulfone group makes it an excellent temporary activating or directing group.
Furthermore, the sulfone group can be involved in elimination reactions. For example, in the Julia olefination, β-hydroxysulfones are converted into alkenes through a reductive elimination process. wikipedia.org While this specific reaction is not directly applicable to this compound itself, the principle of using the sulfone as a leaving group in elimination reactions is a key concept in sulfone chemistry.
Recent advancements have also demonstrated the conversion of alkyl sulfones into versatile alkylboronic esters through a transition-metal-free borylation process. chemistryviews.org This highlights the expanding repertoire of transformations available for the sulfone moiety, enabling its conversion into other valuable synthetic intermediates.
Utilization of the Sulfone Group as an Activating or Leaving Group in Organic Reactions
The strong electron-withdrawing nature of the sulfonyl group makes it a potent activating group for various reactions. researchgate.net It can stabilize adjacent carbanions, facilitating their formation and subsequent reaction with electrophiles. thieme-connect.com This property is fundamental to many carbon-carbon bond-forming reactions.
The sulfone group can also serve as an effective leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the aromatic ring is further activated by other electron-withdrawing groups. In the context of this compound, the sulfonyl group can be displaced by a strong nucleophile, although the reactivity would be influenced by the electronic nature of the attacking species and the reaction conditions.
More recently, the sulfonyl group has gained attention as a leaving group in transition-metal-catalyzed cross-coupling reactions. researchgate.net While less reactive than traditional pseudohalides, subtle modifications to the sulfone's structure can enable its participation in such reactions. researchgate.net For example, palladium-catalyzed Suzuki-Miyaura type reactions have been developed where a sulfone derivative acts as the electrophilic partner. rsc.org This emerging area of research is expanding the utility of sulfones as versatile coupling partners.
The following table summarizes some key reactions where the sulfone group acts as an activating or leaving group:
| Reaction Type | Role of Sulfone Group | General Transformation |
| Julia Olefination | Leaving Group | β-Hydroxysulfone → Alkene |
| Ramberg-Bäcklund Reaction | Leaving Group | α-Halosulfone → Alkene |
| Reductive Desulfonylation | Leaving Group | Sulfone → Alkane |
| Nucleophilic Aromatic Substitution | Activating/Leaving Group | Aryl Sulfone + Nucleophile → Substituted Arene |
| Suzuki-Miyaura Coupling | Leaving Group | Aryl Sulfone + Boronic Acid → Biaryl |
Late-Stage Functionalization of Sulfone-Containing Chemical Scaffolds
Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery and materials science. rsc.org Sulfone-containing scaffolds, including derivatives of this compound, are amenable to such modifications.
The chloro-substituent on the phenyl ring of this compound is a prime handle for late-stage functionalization via cross-coupling reactions. This allows for the diversification of the molecular scaffold with a wide array of functional groups, altering its physical and biological properties.
Furthermore, recent developments have focused on the direct functionalization of the sulfone moiety itself in a late-stage fashion. For instance, methods for the photocatalytic conversion of sulfonamides, which are structurally related to sulfones, into sulfonyl radical intermediates have been described. nih.govresearchgate.net These radicals can then engage in various bond-forming reactions, providing a novel avenue for modifying sulfone-containing molecules. nih.govresearchgate.net
Another approach involves the activation of the C–S bond of the sulfone. rsc.org Visible-light-mediated protocols have been developed for the alkenylation of alkenyl sulfones, and base-mediated radical borylation of alkyl sulfones has been shown to be effective for late-stage functionalization. chemistryviews.orgrsc.org These methods highlight the increasing ability of chemists to selectively modify the sulfone group within a complex molecular environment, further enhancing the synthetic utility of compounds like this compound.
The table below provides examples of late-stage functionalization strategies applicable to sulfone-containing scaffolds:
| Functionalization Strategy | Target Site | Reaction Type |
| Cross-Coupling | Aryl Halide | Suzuki, Heck, Buchwald-Hartwig, etc. |
| Photocatalytic Radical Generation | Sulfonamide (related) | Radical Addition to Alkenes |
| C–S Bond Activation | Sulfone Moiety | Alkenylation, Borylation |
| Copper-promoted Glycosylsulfonylation | Aryl Halide | Coupling with Glycosyl Sodium Sulfinates |
Applications in Advanced Materials Science and Catalysis
The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in the development of specialized chemical compounds. The unique properties conferred by the sulfonyl moiety, such as high thermal and oxidative stability, rigidity, and specific electronic characteristics, make sulfone-containing molecules highly valuable. "4-Chlorophenyl mesityl sulfone," with its distinct aromatic substitutions, is a representative of a broad class of sulfone compounds that find utility in diverse, high-performance applications. This article explores the role of this compound and its analogues in the realms of advanced materials and catalysis.
Q & A
Q. What are the recommended synthetic routes for 4-chlorophenyl mesityl sulfone, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, in , three methods were evaluated for a related sulfone (4-chlorophenyl tribromomethyl sulfone):
- Method A: Reaction of 4-chlorobenzenethiol with tribromomethane in the presence of a base (e.g., K₂CO₃) under reflux.
- Method B: Oxidative coupling of 4-chlorophenyl thiol with mesityl bromide using H₂O₂ as an oxidant.
- Method C: Direct sulfonylation of mesityl chloride with 4-chlorophenylsulfinic acid.
Yields vary with solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may require rigorous drying. Optimal yields (~75–82%) are achieved at 80–100°C in anhydrous conditions .
Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm aromatic proton environments and sulfone group integration (δ ~7.5–8.0 ppm for aromatic protons; δ ~125–135 ppm for sulfone carbons).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M–Cl]⁺ fragments).
- Chromatography: HPLC or GC-MS (as in ) to assess purity (>98% by GC analysis, as noted in ).
- Melting Point Analysis: Consistency with literature values (e.g., 143–146°C for bis(4-chlorophenyl)sulfone, a related compound ).
Advanced Research Questions
Q. What mechanistic insights explain the base-dependent rearrangement of mesityl sulfones, and how do solvent systems influence reaction pathways?
Methodological Answer: Mesityl sulfones undergo rearrangements via two pathways ():
- Direct Displacement: In ether with n-BuLi, the benzylic center attacks the sulfone-bearing carbon, forming sulfinic acids (e.g., 42–83% yield for mesityl m-tolyl sulfone ).
- Michael Addition-Elimination: In DMSO with t-butoxide, conjugation-stabilized intermediates form via α,β-unsaturated sulfone pathways.
Solvent polarity dictates pathway dominance. Non-polar solvents favor direct displacement, while polar aprotic solvents stabilize intermediates for Michael addition. For example, potassium t-butoxide in DMSO selectively transfers electron-deficient aryl groups in unsymmetrical diaryliodonium salts ().
Q. How does this compound contribute to polymer science, particularly in synthesizing functional materials?
Methodological Answer: This sulfone is a precursor for sulfonated polymers with high thermal stability. In , bis(4-chlorophenyl)sulfone (a structural analog) was reacted with a diamine to synthesize sulfone-sulfide-amide copolymers:
Step 1: Nucleophilic substitution of bis(4-chlorophenyl)sulfone with aminothiophenol derivatives.
Step 2: Catalytic reduction (Pd/C, hydrazine) to introduce amine groups.
Step 3: Polymerization with K₂CO₃ to form sulfone-containing polyamides.
These polymers exhibit ion-exchange capacity (~1.5–2.0 meq/g) and glass transition temperatures (Tg) >200°C, suitable for membranes in fuel cells .
Q. What are the environmental persistence and degradation pathways of this compound?
Methodological Answer: highlights slow biodegradation in soil for bis(4-chlorophenyl)sulfone, with half-life >6 months under aerobic conditions. Key findings:
- Hydrolysis: Resistant to aqueous hydrolysis due to electron-withdrawing sulfone and chloro groups.
- Photolysis: UV irradiation (λ >290 nm) may cleave the sulfone group, forming chlorophenols and SO₂ derivatives.
- Microbial Degradation: Limited data, but ligninolytic fungi (e.g., Phanerochaete chrysosporium) show potential for oxidative breakdown .
Q. How can contradictions in GC/MS data for sulfone-containing compounds be resolved during analytical method development?
Methodological Answer: Contradictions arise from co-elution or fragmentation artifacts. Strategies include:
- Derivatization: Use of 2-hydroxy-3,5-dichlorobenzyl chloride () to stabilize sulfinic acids for GC/MS differentiation.
- Column Optimization: Polar capillary columns (e.g., DB-5MS) improve separation of sulfone isomers (e.g., diphenyl sulfone vs. mesityl oxide in ).
- Tandem MS (MS/MS): Fragment ion analysis (e.g., m/z 287 → 111 for bis(4-chlorophenyl)sulfone) enhances specificity .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per guidelines.
- Structural analogs (e.g., bis(4-chlorophenyl)sulfone) are referenced where direct data on this compound is limited.
- Mechanistic studies prioritize peer-reviewed literature (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
